3-Formyl-4-methylbenzoic Acid
Overview
Description
3-Formyl-4-methylbenzoic acid is an aromatic compound with the molecular formula C9H8O3. It is characterized by the presence of a formyl group (-CHO) and a methyl group (-CH3) attached to a benzene ring, along with a carboxylic acid group (-COOH). This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Formyl-4-methylbenzoic acid can be synthesized through several methods. One common approach involves the oxidation of 4-methylbenzaldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. Another method involves the formylation of 4-methylbenzoic acid using formylating agents like formic acid and acetic anhydride .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques further enhances the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions: 3-Formyl-4-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group using strong oxidizing agents.
Reduction: The formyl group can be reduced to a hydroxymethyl group (-CH2OH) using reducing agents like sodium borohydride (NaBH4).
Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and nitric acid (HNO3).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4).
Major Products Formed:
Oxidation: 3-Carboxy-4-methylbenzoic acid.
Reduction: 3-Hydroxymethyl-4-methylbenzoic acid.
Substitution: 3-Formyl-4-halogenomethylbenzoic acid, 3-Formyl-4-nitromethylbenzoic acid.
Scientific Research Applications
3-Formyl-4-methylbenzoic acid has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules and probes for studying biological processes.
Medicine: It is utilized in the development of drugs and therapeutic agents due to its ability to undergo various chemical modifications.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-formyl-4-methylbenzoic acid depends on the specific chemical reactions it undergoes. For example, in oxidation reactions, the formyl group is converted to a carboxylic acid group through the transfer of electrons and the addition of oxygen atoms. In reduction reactions, the formyl group is reduced to a hydroxymethyl group through the gain of electrons and the addition of hydrogen atoms. The molecular targets and pathways involved vary based on the specific reaction and application .
Comparison with Similar Compounds
3-Formylbenzoic acid: Lacks the methyl group present in 3-formyl-4-methylbenzoic acid.
4-Formylbenzoic acid: Has the formyl group in the para position relative to the carboxylic acid group.
3-Fluoro-4-methylbenzoic acid: Contains a fluorine atom instead of a formyl group.
Uniqueness: this compound is unique due to the presence of both a formyl group and a methyl group on the benzene ring, which allows it to undergo a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
3-formyl-4-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c1-6-2-3-7(9(11)12)4-8(6)5-10/h2-5H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REPNRLBITGLALU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001307031 | |
Record name | 3-Formyl-4-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001307031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69526-89-2 | |
Record name | 3-Formyl-4-methylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69526-89-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Formyl-4-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001307031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-formyl-4-methylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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